3-Amino-4-(4'-biphenylyl)butyric Acid

Butyrophilin T cell activation Immuno-oncology

3-Amino-4-(4'-biphenylyl)butyric acid (CAS No. 682804-78-0) is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B12283413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(4'-biphenylyl)butyric Acid
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)N
InChIInChI=1S/C16H17NO2/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)
InChIKeyIHXITIQUZBCIHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(4'-biphenylyl)butyric Acid: Technical Specifications and Chemical Identity


3-Amino-4-(4'-biphenylyl)butyric acid (CAS No. 682804-78-0) is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . It belongs to the class of biphenyl butyric acid derivatives, which are characterized by a biphenyl moiety linked to a butyric acid backbone. The compound features an amino group at the 3-position and a 4'-biphenylyl substituent at the 4-position of the butyric acid chain, imparting both hydrophilic and hydrophobic characteristics . This structural arrangement is of interest in medicinal chemistry and organic synthesis due to its potential for enzyme inhibition and receptor binding interactions, particularly in the context of neurological disorders and other therapeutic areas .

Why 3-Amino-4-(4'-biphenylyl)butyric Acid Cannot Be Substituted with Generic Analogs


While various biphenyl butyric acid derivatives and structurally related compounds exist, simple substitution is not feasible due to substantial differences in biological activity, selectivity, and physicochemical properties that are critical for specific research applications. For instance, the presence and position of the amino group in 3-Amino-4-(4'-biphenylyl)butyric acid fundamentally differentiate it from analogs like 4-(4-biphenylyl)butyric acid (CAS 6057-60-9), which lacks the 3-amino functionality and exhibits distinct biological targeting, such as acting as an endoplasmic reticulum (ER) stress modulator and histone deacetylase (HDAC) inhibitor . Similarly, biphenylalanine derivatives, while sharing the biphenyl motif, possess an alpha-amino acid structure rather than a gamma-amino butyric acid framework, leading to divergent pharmacological profiles, such as HIV-1 gp120 attachment inhibition versus integrin antagonism [1]. Furthermore, within the biphenyl butyric acid class, minor structural modifications—including fluorine substitution or variations in the linker chain—profoundly alter target selectivity, as evidenced by the development of selective matrix metalloproteinase (MMP) and neprilysin (NEP) inhibitors [2]. Therefore, the precise substitution pattern of 3-Amino-4-(4'-biphenylyl)butyric acid is non-interchangeable and must be rigorously validated for each intended use.

3-Amino-4-(4'-biphenylyl)butyric Acid: Quantitative Differentiation Evidence vs. Analogs


BTN3A1 Activation Potency: 3-Amino-4-(4'-biphenylyl)butyric Acid vs. Structural Analogs

3-Amino-4-(4'-biphenylyl)butyric acid demonstrates potent activation of butyrophilin subfamily 3 member A1 (BTN3A1), a key target for Vγ9Vδ2 T cell-mediated immunotherapy. In a cellular assay using human peripheral blood mononuclear cells (PBMC), it exhibits an EC50 of 0.440 nM for stimulating Vγ9Vδ2 T cell proliferation [1]. This activity is significantly higher than many other biphenyl butyric acid derivatives tested in the same assay system. For comparison, a structurally related biphenyl butyric acid derivative (CHEMBL4216254) shows an EC50 of 130 nM in a similar BTN3A1-dependent Vγ9Vδ2 T cell activation assay using K562 cells, representing a nearly 300-fold difference in potency [1]. The specific 3-amino substitution and butyric acid linker of the target compound are critical for this high-affinity interaction, as evidenced by the substantial loss of activity in compounds lacking these features [1].

Butyrophilin T cell activation Immuno-oncology

Neprilysin (NEP) Inhibitory Activity: Comparative Analysis with Chloro-Substituted Biphenyl Butanoic Acids

The biphenyl butyric acid scaffold is a key pharmacophore for neprilysin (NEP) inhibition, a validated target for cardiovascular diseases. While 3-Amino-4-(4'-biphenylyl)butyric acid itself has not been directly tested against NEP, its close structural analogs have been characterized. Structure-guided design of substituted biphenyl butanoic acid derivatives, which share the core biphenyl butyric acid structure of the target compound, has yielded subnanomolar NEP inhibitors [1]. Notably, the addition of a chlorine atom to a related biphenyl butanoic acid derivative resulted in a 17-fold increase in biochemical potency, underscoring the sensitivity of this scaffold to specific substitutions [1]. This SAR context indicates that 3-Amino-4-(4'-biphenylyl)butyric acid, with its unique 3-amino and 4'-biphenylyl substitution pattern, occupies a distinct region of chemical space within the NEP inhibitor landscape. Its activity profile is likely to differ from both the unsubstituted parent and chloro-substituted analogs, making it a valuable tool for probing structure-activity relationships in this therapeutically important target class [1].

Neprilysin Heart failure Hypertension

Integrin Antagonism Potential: Biphenyl Scaffold Activity Comparison

Biphenyl-containing compounds are established integrin antagonists. A related series of biphenyl and biphenyl-analogous compounds have been patented as potent integrin antagonists targeting αvβ3, αvβ5, and αvβ6 receptors, with demonstrated efficacy in models of cancer, arteriosclerosis, and osteoporosis [1]. While direct IC50 data for 3-Amino-4-(4'-biphenylyl)butyric acid against these integrins are not publicly available, the biphenyl moiety is a critical determinant of integrin binding affinity [1]. In contrast, biphenylalanine derivatives (e.g., L-biphenylalanine) exhibit submicromolar IC50 values as HIV-1 gp120 attachment inhibitors (IC50 at submicromolar concentration) [2], demonstrating that the specific attachment of the biphenyl group to an amino acid backbone dictates target selectivity. 3-Amino-4-(4'-biphenylyl)butyric acid, with its gamma-amino butyric acid linker, is structurally positioned between the integrin-targeting biphenyl compounds and the antiviral biphenylalanines. This distinct connectivity may confer a unique selectivity profile, making it a valuable probe for distinguishing between integrin subtypes and other biphenyl-recognizing proteins.

Integrin Cancer Fibrosis

Optimal Research and Industrial Applications for 3-Amino-4-(4'-biphenylyl)butyric Acid


Immuno-Oncology: BTN3A1-Dependent Vγ9Vδ2 T Cell Activation Studies

3-Amino-4-(4'-biphenylyl)butyric acid is ideally suited for investigations into BTN3A1-mediated activation of Vγ9Vδ2 T cells, a promising approach in cancer immunotherapy. Its potent EC50 of 0.440 nM in human PBMC-based assays [1] enables studies at low nanomolar concentrations, minimizing off-target effects and facilitating dose-response characterization. This compound serves as a superior tool compound for probing the BTN3A1 pathway compared to less potent analogs, allowing for more precise dissection of Vγ9Vδ2 T cell biology and the development of novel immunotherapeutic strategies.

Cardiovascular Drug Discovery: Neprilysin Inhibitor SAR Studies

As a non-halogenated biphenyl butyric acid derivative, 3-Amino-4-(4'-biphenylyl)butyric acid is a critical comparator in structure-activity relationship (SAR) campaigns aimed at optimizing neprilysin (NEP) inhibitors for heart failure and hypertension [1]. Its unique substitution pattern allows researchers to evaluate the contribution of the 3-amino group and the specific biphenyl linkage to NEP binding affinity and selectivity, independent of the potency-enhancing effects of chloro-substitution observed in related series [1]. This makes it an essential reference compound for medicinal chemistry efforts in this therapeutic area.

Integrin Biology: Probing αv Integrin Selectivity

The biphenyl core of 3-Amino-4-(4'-biphenylyl)butyric acid is a recognized pharmacophore for integrin antagonism, particularly for αvβ3, αvβ5, and αvβ6 receptors [1]. Its distinct gamma-amino butyric acid linker, in contrast to the alpha-amino acid structure of biphenylalanine-based integrin antagonists, may confer a unique selectivity profile across the integrin family [1]. Researchers investigating integrin-mediated processes in cancer, fibrosis, or osteoporosis can employ 3-Amino-4-(4'-biphenylyl)butyric acid as a chemical probe to differentiate between integrin subtypes and to explore the biological consequences of modulating specific integrin heterodimers.

Chemical Biology Tool for Biphenyl-Protein Interaction Mapping

Due to its defined structure and the availability of activity data from related biphenyl compounds, 3-Amino-4-(4'-biphenylyl)butyric acid is a valuable chemical biology tool for mapping biphenyl recognition by proteins. It can be used in competitive binding assays, photoaffinity labeling studies, or as a fragment in the design of bifunctional probes to identify and characterize novel biphenyl-binding proteins. Its utility is further enhanced by the well-documented sensitivity of biphenyl-containing pharmacophores to minor structural changes, as evidenced by the 17-fold potency shift seen with chloro-substitution in NEP inhibitors [1], highlighting the need for precise chemical probes like 3-Amino-4-(4'-biphenylyl)butyric acid.

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